Indane

Indanes are a class of polycyclic hydrocarbons characterized by two condensed benzene rings. They are widely used in the petrochemical industry and pharmaceuticals due to their versatile structure and potential for modification. Indane, specifically, is an eight-membered ring compound with one carbon atom replacing a hydrogen atom from each of the two benzene rings. It serves as a valuable intermediate in various organic syntheses, enabling the production of diverse chemical compounds such as dyes, solvents, and pharmaceuticals.

Indanes exhibit unique physical properties, including high stability and low reactivity under certain conditions, making them suitable for specific applications where these characteristics are advantageous. Their ability to undergo functional group transformations makes them versatile building blocks in synthetic chemistry. Due to their structural complexity, indanes often require precise control during synthesis processes to ensure desired product formation.

In the pharmaceutical sector, indane derivatives have shown promise as potential drug candidates due to their favorable pharmacological properties and bioavailability. The chemical diversity arising from substituents attached to the indane core can significantly influence the biological activity of these compounds, leading to a wide range of applications in treating various diseases.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

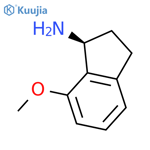

|

1H-Inden-1-amine,2,3-dihydro-7-methoxy-, (1S)- | 215362-49-5 | C10H13NO |

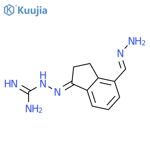

|

Hydrazinecarboximidamide,2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]- | 149400-88-4 | C11H14N6 |

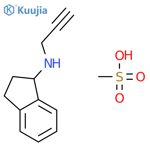

|

Rasagiline mesylate | 161735-79-1 | C13H17NO3S |

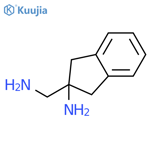

|

1H-Indene-2-methanamine,2-amino-2,3-dihydro- | 144800-63-5 | C10H14N2 |

|

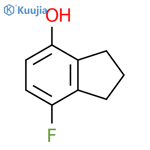

7-Fluoro-2,3-dihydro-1H-inden-4-ol | 161178-24-1 | C9H9FO |

|

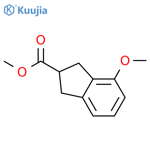

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | 163456-61-9 | C12H14O3 |

|

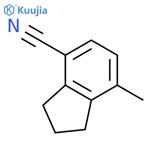

4-Cyano-7-methylindan | 15085-20-8 | C11H11N |

|

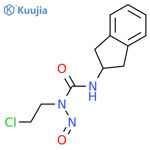

Urea,N-(2-chloroethyl)-N'-(2,3-dihydro-1H-inden-2-yl)-N-nitroso- | 13909-16-5 | C12H14ClN3O2 |

|

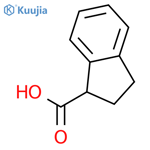

indane-1-carboxylic acid | 14381-42-1 | C10H10O2 |

|

1H-Indene,2,3-dihydro-4,7-dimethyl-1-(1-methylethyl)- | 6974-96-5 | C14H20 |

Verwandte Literatur

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

Empfohlene Lieferanten

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte